molecular formula C18H11ClN2OS B2745437 (Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 313648-09-8

(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2745437
CAS RN: 313648-09-8
M. Wt: 338.81
InChI Key: CRNKBGKSTHDOJB-UHFFFAOYSA-N
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Description

Benzothiazole derivatives have been studied for their potential antidepressant and anticonvulsant effects . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized and evaluated for anti-inflammatory activity .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of these synthesized compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The synthesis of these compounds involves a series of chemical reactions including coupling and treatment with various reagents .

Scientific Research Applications

Anticancer Activity

Research conducted by Salahuddin et al. (2014) involved the synthesis of 1,3,4-oxadiazole derivatives from a series of steps starting with o-phenylenediamine and naphthalene-1-acetic acid/2-naphthoxyacetic acid. These compounds underwent in vitro anticancer evaluation by NCI 60 Cell screen, with one compound showing significant activity against breast cancer cell lines. This study highlights the potential of naphthalene derivatives in developing anticancer agents (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Antimicrobial and Anti-proliferative Activities

Mansour et al. (2020) synthesized a series of thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety, evaluating them for antimicrobial and anti-proliferative activities. One derivative showed promising anti-proliferative activity against HCT-116 cancer cells, indicating the potential for developing new therapeutic agents from naphthalene derivatives (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Synthetic Methodologies

A study by Nizami and Hua (2018) described the synthesis of 3H-Naphtho[2.1-b]pyran-2-carboxamides through a cyclocoupling reaction, showcasing a novel approach to creating complex naphthalene derivatives for further chemical and pharmacological studies (Nizami & Hua, 2018).

Synthesis and Characterization of Naphtho Derivatives

Frolenko et al. (2013) focused on synthesizing 2-aryl-3H-naphtho[1,2-d]imidazoles containing an adamantane fragment, contributing to the repertoire of naphthalene-based compounds with potential applications in material science and pharmacology (Frolenko, Semichenko, Kondrasenko, Gavrilova, & Suboch, 2013).

Luminescent Properties

Wei et al. (2016) explored the synthesis of benzo[h]-naphth[1,2-f]quinazolines and benzo[h]-phenanthren[9,10-f]quinazolines, investigating their fluorescence properties. This research points to the development of naphthalene derivatives for use in optical materials and sensors (Wei, Li, Wang, Liu, & Zhang, 2016).

properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2OS/c19-13-6-3-5-12(10-13)17(22)21-18-20-15-9-8-11-4-1-2-7-14(11)16(15)23-18/h1-10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNKBGKSTHDOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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